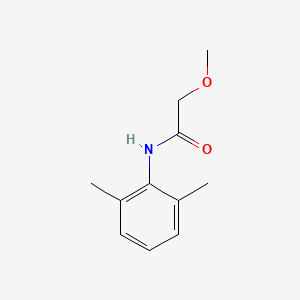

N-(2,6-Dimethylphenyl)-2-methoxyacetamide

Descripción general

Descripción

“N-(2,6-Dimethylphenyl)-2-methoxyacetamide” is a N-acyl-L-amino acid . It has a molecular formula of C14H19NO4 . The IUPAC name for this compound is (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid .

Molecular Structure Analysis

The molecular structure of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” can be represented by its IUPAC name (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid . The InChI representation of the compound is InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(C11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” include a molecular weight of 265.30 g/mol . The compound has a computed XLogP3 of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(2,6-Dimethylphenyl)-2-methoxyacetamide derivatives have been synthesized and screened for their antibacterial activity . This is particularly important in the current scenario where antimicrobial resistance is increasing drastically .

Antifungal Activity

These compounds have also shown significant antifungal activity . This could potentially lead to the development of new antifungal drugs, which are needed due to the increasing resistance of fungi to existing antifungal agents .

Anthelmintic Activity

The derivatives of N-(2,6-Dimethylphenyl)-2-methoxyacetamide have been found to exhibit anthelmintic activity . Anthelmintic drugs are used to treat infections caused by parasitic worms, and the discovery of new anthelmintic drugs is crucial due to the development of resistance by parasites to existing drugs .

Fingerprint Detection

Interestingly, one of the synthesized compounds exhibits good stickiness and finger rhythm without dense dust . This compound can be used to detect fingerprints on all types of flat surfaces, making it useful in forensic investigations .

Interaction with Endocannabinoid System

N-(2,6-Dimethylphenyl)-2-methoxyacetamide has been studied for its potential therapeutic properties in a variety of biological systems. One area of research has focused on its ability to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite.

Preparation of Derivatized β-cyclodextrins

2,6-Dimethylphenyl isocyanate, a related compound, has been used in the preparation of derivatized β-cyclodextrins . These derivatized β-cyclodextrins are used as chiral stationary phase in normal-phase liquid chromatography .

Synthesis of Tris (2,6-dimethylphenylimido)methylrhenium (VII)

2,6-Dimethylphenyl isocyanate has also been used in the synthesis of tris (2,6-dimethylphenylimido)methylrhenium (VII) . This compound has potential applications in various areas of chemistry .

Synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea

Another application of 2,6-Dimethylphenyl isocyanate is in the synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea . This compound could have potential applications in various fields .

Mecanismo De Acción

Target of Action

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .

Mode of Action

The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .

Pharmacokinetics

Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.

Result of Action

Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .

Propiedades

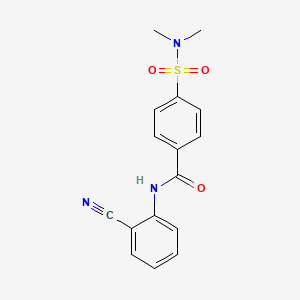

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXYGGDIKKXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024845 | |

| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53823-88-4 | |

| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)